molecular formula C14H17NO3 B5707429 N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5707429
M. Wt: 247.29 g/mol
InChI Key: GSSCINATCYBRBF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with the molecular formula C14H17NO3 It is a derivative of 1,4-benzodioxine, a bicyclic compound containing a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Formation of the 1,4-benzodioxine ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst, such as a nitro-Grela catalyst.

    Introduction of the cyclopentyl group: This step involves the alkylation of the 1,4-benzodioxine ring with cyclopentyl bromide in the presence of a base like potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as cyclopentylamine, under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-benzodioxine derivatives: Compounds with similar structures but different substituents on the benzodioxine ring.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to different core structures.

Uniqueness

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of the 1,4-benzodioxine ring and the cyclopentyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-11-3-1-2-4-11)10-5-6-12-13(9-10)18-8-7-17-12/h5-6,9,11H,1-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSCINATCYBRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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